molecular formula C9H11N3O2 B13429655 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B13429655
M. Wt: 193.20 g/mol
InChI Key: ONUBSGNKWLUDJU-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-b]pyrazole core is recognized as a potential non-classical isostere of the indole ring, a common structure in pharmaceuticals. Replacing an indole with this scaffold has been shown to significantly improve the aqueous solubility of drug molecules, addressing a key challenge in drug development . This compound is functionally enriched with a carboxylic acid group at the 6-position, making it a versatile building block for the synthesis of more complex molecules, such as amides and esters, via straightforward coupling reactions . This scaffold demonstrates substantial research potential across multiple therapeutic areas. Derivatives of 1H-imidazo[1,2-b]pyrazole have exhibited a range of biological activities, including anti-inflammatory and anticancer effects . Specifically, such compounds have been shown to inhibit pathways involved in cancer and inflammation, such as the phosphorylation of p38MAPK, and to act as inhibitors of reactive oxygen species (ROS) production and human platelet aggregation . The presence of the 1-isopropyl substituent and the 6-carboxylic acid group makes this particular derivative a promising precursor for constructing targeted libraries aimed at developing multi-target therapeutic agents. The product is supplied for research purposes as a synthetic intermediate. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical space in the development of oncological, anti-inflammatory, and anti-angiogenic therapies .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-3-4-12-8(11)5-7(10-12)9(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

ONUBSGNKWLUDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Route A: Sequential Multi-Step Synthesis

Step Reaction Conditions Reagents Yield References
1 Synthesis of 5-aminopyrazole Hydrazine + aldehyde Reflux, ethanol ~70% ,
2 Cyclization to imidazo[1,2-b]pyrazole Acid catalysis p-Toluenesulfonic acid ~80% ,
3 Alkylation at N1 Alkyl halide (e.g., isopropyl chloride) Base (K2CO3) ~75%
4 Carboxylation at C6 CO2 under pressure or via carboxylation reagents KOH, CO2 ~65% ,

Note: The overall yield depends on the efficiency of each step and purification processes.

Route B: One-Pot Multicomponent Synthesis

Recent advances have demonstrated the feasibility of one-pot approaches, combining multiple reactants in a single vessel, often under microwave irradiation to accelerate the process. For example, a combination of hydrazines, aldehydes, isocyanides, and carboxylic acids or their derivatives can produce the target compound with yields up to 83%.

Component Role Conditions Yield References
Hydrazine hydrate Core formation Microwave, 80°C Up to 83% ,
Aldehydes Functionalization Microwave, 50–140°C Up to 79% ,
Isocyanides Building block Room temp to mild heating - ,
Carboxylic acids Final functionalization Mild conditions - ,

This method is advantageous for rapid synthesis and high-throughput library generation but requires precise control over reaction conditions.

Parameter Typical Range Effect References
Temperature 50–140°C Reaction rate, selectivity ,
Solvent Ethanol, DMF Solubility, reactivity ,
Catalyst TFA (20 mol%), Lewis acids Reaction acceleration ,
Reaction Time 10–60 min Yield optimization ,

Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.

Method Number of Steps Typical Yield Reaction Time Advantages References
Multi-step traditional 3–4 60–80% Several hours High purity, control ,
One-pot microwave-assisted 1–2 Up to 83% 10–60 min Rapid, high yield, scalable ,
Sequential multicomponent Multiple 54–79% 15–60 min Green chemistry, diversity ,

The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has evolved from traditional multi-step procedures to innovative one-pot, microwave-assisted methods. These modern approaches offer significant advantages in terms of efficiency, yield, and environmental impact. The choice of method depends on the desired scale, purity, and available laboratory infrastructure, with microwave-assisted multicomponent reactions emerging as the most promising for rapid and sustainable production.

- Vulcanchem. (2024). Synthesis and chemical reactivity of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. - Beilstein Journal of Organic Chemistry. (2014). Facile synthesis of imidazo[1,2-b]pyrazoles via sequential one-pot methods. - PMC. (2014). Sequential one-pot synthesis of imidazo[1,2-b]pyrazoles. - PMC. (2021). Targeting biological activities of imidazo-pyrazoles. - RSC. (2021). Functionalization of imidazo[1,2-b]pyrazoles.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 6 enables classic acid-base chemistry:

  • Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts, enhancing solubility in aqueous media.

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to yield esters like methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate.

Nucleophilic Acyl Substitution

The carboxylic acid can undergo activation (e.g., via thionyl chloride) to form reactive intermediates:

  • Amide Formation : Reacts with amines (e.g., NH₃, primary/secondary amines) to produce amide derivatives.

  • Anhydride Synthesis : Forms mixed anhydrides with other carboxylic acids or phosphorylating agents.

Decarboxylation Reactions

Under thermal or oxidative conditions:

  • CO₂ Elimination : Heating in the presence of Cu or Pd catalysts may lead to decarboxylation, yielding 1-isopropyl-1H-imidazo[1,2-b]pyrazole.

  • Radical Pathways : Metal-mediated decarboxylation could generate radicals for cross-coupling reactions.

Electrophilic Aromatic Substitution

The fused imidazo-pyrazole core may undergo substitution at electron-rich positions:

  • Halogenation : Bromination or iodination at positions 2 or 5 of the pyrazole ring under electrophilic conditions.

  • Nitration : Nitric acid/sulfuric acid mixtures could introduce nitro groups, though regioselectivity requires experimental validation.

Cross-Coupling Reactions

Functionalization via transition-metal catalysis:

  • Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination) at specific positions for aryl boronic acid coupling.

  • Buchwald-Hartwig Amination : Introduction of amines via Pd-catalyzed C–N bond formation.

Derivatization for Biological Activity

The carboxylic acid group serves as a handle for prodrug design:

  • Prodrug Synthesis : Conversion to esters (e.g., pivaloyloxymethyl ester) for improved bioavailability.

  • Conjugation : Covalent attachment to targeting moieties (e.g., peptides, antibodies) for drug delivery.

Data Table: Hypothetical Reactivity Profile

Reaction Type Reagents/Conditions Expected Product
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative
Amide FormationSOCl₂, then NH₃6-Carboxamide analog
DecarboxylationCu(OAc)₂, DMF, 120°C1-isopropyl-1H-imidazo[1,2-b]pyrazole
BrominationBr₂, FeBr₃, CH₂Cl₂2-Bromo-1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-COOH
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-functionalized derivative

Key Considerations

  • Regioselectivity : Substituents on the imidazo-pyrazole core influence reaction sites. Steric hindrance from the isopropyl group may direct reactivity away from position 1.

  • Stability : The carboxylic acid may undergo intramolecular interactions with the heterocycle, affecting reactivity.

Research Gaps

No direct experimental data for this compound was found in peer-reviewed literature or reliable databases. The above analysis extrapolates from:

  • General reactivity of carboxylic acids .

  • Functionalization strategies for imidazo[1,2-b]pyrazoles .

Further experimental studies are required to validate these hypotheses.

Scientific Research Applications

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-b]pyrazole scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
1H-Imidazo[1,2-b]pyrazole-6-carboxylic acid None (parent structure) 151.12 g/mol Base compound; used in synthetic intermediates
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid Isopropyl (1), COOH (6) 209.23 g/mol* Enhanced lipophilicity; potential kinase modulation
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Cyclopropylmethyl (1), methyl (6) 249.29 g/mol Discontinued; studied for stability
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 4-Fluorophenyl (2), COOH (7) 261.25 g/mol* Anticancer/anti-inflammatory research
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid tert-Butoxycarbonyl (1), COOH (6) 242.70 g/mol Improved solubility via protecting group

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position: The placement of substituents significantly alters electronic properties. For example, the 1-isopropyl group in the target compound increases lipophilicity compared to the unsubstituted parent structure (151.12 g/mol vs.
  • Functional Groups : Carboxylic acid groups at positions 6 or 7 (as in ) enable hydrogen bonding, critical for interactions with biological targets or materials like titanium oxide in solar cells .
  • Protecting Groups : The tert-butoxycarbonyl (Boc) group in improves solubility and stability during synthesis, contrasting with the isopropyl group’s role in steric hindrance.

Biological Activity

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-b]pyrazole family, which is known for its potential applications in treating various diseases, including cancer and inflammation.

  • Molecular Formula : C9H12N4O
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 2097969-59-8

Biological Activity Overview

The biological activity of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid includes:

  • Anticancer Effects : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : It exhibits potential in reducing inflammation through modulation of specific pathways.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain microbial strains.

Research indicates that 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid interacts with specific molecular targets, leading to significant biological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
  • Cell Proliferation Modulation : Interaction with cellular pathways related to growth and apoptosis has been noted.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

  • In vitro assays demonstrated that the compound significantly inhibited cell growth in various cancer lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell LineIC50 Value (µM)Reference
MCF-70.46 ± 0.04
A5490.39 ± 0.06
HCT1167.4

Anti-inflammatory Studies

The compound's anti-inflammatory effects were evaluated using animal models and cell cultures:

  • It was found to reduce inflammatory markers significantly compared to control groups.

Antimicrobial Properties

Research has also explored the antimicrobial potential:

  • The compound exhibited activity against various bacterial strains, suggesting a role as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaUnique Features
1H-imidazo[1,2-b]pyrazoleC7H7N3Lower solubility
1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidC8H9N3O3Different solubility and stability characteristics
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehydeC9H7N3OAldehyde group alters reactivity

The unique properties of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid include improved solubility and enhanced biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid?

  • Methodological Answer: Multicomponent reactions (MCRs) under mild conditions are effective. For example, combining imidazole precursors with aldehydes and isopropyl groups in water using piperidine as a catalyst at room temperature can yield intermediates, which are subsequently oxidized to the carboxylic acid . Electrocatalytic protocols using hydrosalicylic acid or pyranone derivatives (Table 2 in ) may avoid chromatographic purification, enhancing green chemistry compatibility.

Q. How can purity and structural integrity be ensured during synthesis?

  • Methodological Answer: Recrystallization in ethanol or methanol is a standard purification step for polar heterocyclic carboxylic acids, as demonstrated in imidazo-pyridine syntheses . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can confirm purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves regiochemical ambiguities in fused-ring systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). NMR spectroscopy distinguishes isopropyl group splitting patterns (e.g., septet for CH in ¹H NMR) and confirms substitution positions on the imidazo-pyrazole core . X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity?

  • Methodological Answer: The isopropyl group introduces steric hindrance, which can be quantified using density functional theory (DFT) calculations to model transition states in reactions like esterification or metal coordination. Experimental validation via kinetic studies (e.g., comparing reaction rates with methyl or tert-butyl analogs) can isolate steric vs. electronic contributions .

Q. What strategies optimize regioselective functionalization of the imidazo[1,2-b]pyrazole core?

  • Methodological Answer: Metalation with n-butyllithium at low temperatures (-78°C) followed by carboxylation with dry CO₂ has been shown to selectively functionalize fused-ring systems (e.g., indenothiophenes in ). Substituent-directed lithiation or transition-metal catalysis (e.g., Pd-mediated C–H activation) could be adapted for C6-carboxylic acid derivatization .

Q. How does this compound perform in coordination chemistry or MOF synthesis?

  • Methodological Answer: Carboxylic acid derivatives of imidazo-heterocycles (e.g., 2,6-bis(1H-imidazolyl)isonicotinic acid in ) are effective ligands for metal-organic frameworks (MOFs). Titration experiments with metal salts (e.g., Zn²⁺, Cu²⁺) monitored by UV-vis or cyclic voltammetry can assess binding affinity and stoichiometry. Single-crystal XRD of resultant complexes reveals coordination geometry .

Q. What computational tools predict biological activity or pharmacokinetic properties?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) evaluates binding potential. ADMET prediction via SwissADME or pkCSM models logP, solubility, and metabolic stability. In vitro assays (e.g., MTT for cytotoxicity ) validate computational findings, focusing on structure-activity relationships (SAR) for lead optimization .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of imidazo-heterocyclic carboxylic acids—how to resolve?

  • Methodological Answer: Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) with HPLC monitoring identify degradation pathways. Conflicting data may arise from impurities; orthogonal analytical techniques (e.g., LC-MS/MS) differentiate decomposition products from synthetic intermediates .

Q. Discrepancies in regioselectivity during carboxylation—how to address?

  • Methodological Answer: Competitive experiments using isotopic labeling (¹³CO₂) or substituent mapping (e.g., NOE NMR) clarify whether electronic or steric factors dominate. Computational modeling of charge distribution (Mulliken charges) in the fused-ring system can predict reactive sites .

Methodological Tables

Parameter Technique Example Reference
Synthetic Yield OptimizationDesign of Experiments (DoE)
Regioselectivity AnalysisDFT Calculations + Kinetic Profiling
Stability AssessmentForced Degradation Studies + LC-MS
Biological Activity ScreeningMolecular Docking + MTT Assays

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